Diadinoxanthin

Catalog No.
S619333
CAS No.
18457-54-0
M.F
C40H54O3
M. Wt
582.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diadinoxanthin

CAS Number

18457-54-0

Product Name

Diadinoxanthin

IUPAC Name

(1R,3S,6S)-6-[(1E,3E,5E,7E,9E,11E,13E,15E)-18-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15-octaen-17-ynyl]-1,5,5-trimethyl-7-oxabicyclo[4.1.0]heptan-3-ol

Molecular Formula

C40H54O3

Molecular Weight

582.9 g/mol

InChI

InChI=1S/C40H54O3/c1-29(17-13-19-31(3)21-22-36-33(5)25-34(41)26-37(36,6)7)15-11-12-16-30(2)18-14-20-32(4)23-24-40-38(8,9)27-35(42)28-39(40,10)43-40/h11-20,23-24,34-35,41-42H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,24-23+,29-15+,30-16+,31-19+,32-20+/t34-,35+,39-,40+/m1/s1

InChI Key

OGHZCSINIMWCSB-GHIQLMQGSA-N

SMILES

CC1=C(C(CC(C1)O)(C)C)C#CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC23C(CC(CC2(O3)C)O)(C)C)C)C

Synonyms

diadinoxanthin

Canonical SMILES

CC1=C(C(CC(C1)O)(C)C)C#CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC23C(CC(CC2(O3)C)O)(C)C)C)C

Isomeric SMILES

CC1=C(C(C[C@@H](C1)O)(C)C)C#C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/[C@]23[C@](O2)(C[C@H](CC3(C)C)O)C)/C)/C

Application in Photoprotection and Light Absorption in Diatoms

Specific Scientific Field: This application falls under the field of Marine Biology and Phycology .

Summary of the Application: Diadinoxanthin is involved in the diadinoxanthin cycle, an important mechanism that protects diatoms against photoinhibition caused by absorption of excessive light energy . It serves as an accessory light-harvesting pigment and quenches singlet oxygen and chlorophyll triplet states to provide protection against photooxidative damage .

Methods of Application or Experimental Procedures: The marine diatom Phaeodactylum tricornutum is used for the isolation and purification of diadinoxanthin. The procedure involves extraction of pigments, saponification, separation by partition, and open column chromatography . Cells are inoculated every 3 or 4 days to maintain the exponential phase of growth and reduce the number of dead cells .

Results or Outcomes: .

Application in Cancer Research

Specific Scientific Field: This application falls under the field of Cancer Research and Pharmacology .

Summary of the Application: Diadinoxanthin has been found to have proapoptotic activity, which means it can induce programmed cell death, a mechanism often targeted in cancer treatments .

Methods of Application or Experimental Procedures: The production of diadinoxanthin and its cytostatic activity in an intensive culture of C. closterium has been estimated via molecular modeling and experiments with the human tumor cell cultures OVCAR5, OVCAR8, KURAMOCHI, and OVSAHO .

Results or Outcomes: According to data from both the simulation and experiments with the cell cultures, diadinoxanthin demonstrates lower activity (by more than four times) in comparison with fucoxanthin . The IC50 value for diadinoxanthin is achieved at a concentration of more than 100 μM, while fucoxanthin exhibits a cytostatic effect below 18.75 μM .

Application in Fucoxanthin Biosynthesis

Specific Scientific Field: This application falls under the field of Biochemistry and Molecular Biology .

Summary of the Application: Diadinoxanthin plays a crucial role in the biosynthesis of fucoxanthin, a major light-harvesting pigment in ecologically important algae such as diatoms, haptophytes, and brown algae . Fucoxanthin enables efficient absorption of green light, contributing to global primary productivity .

Methods of Application or Experimental Procedures: The diatom Phaeodactylum tricornutum is used for the study of fucoxanthin biosynthesis. The study involves generating knockout mutants that lack fucoxanthin and are green in color. The mutants are complemented with the native genes or orthologs from haptophytes to restore fucoxanthin biosynthesis .

Results or Outcomes: The study reveals an intricate biosynthetic pathway to fucoxanthin in diatoms and haptophytes, which is substantially more complex than anticipated. It shows diadinoxanthin metabolism as the central regulatory hub connecting the photoprotective xanthophyll cycle and the formation of fucoxanthin .

Application in Cytotoxicity Analysis

Specific Scientific Field: This application falls under the field of Pharmacology and Toxicology .

Summary of the Application: Diadinoxanthin has been studied for its cytotoxic effects on human tumor cell cultures .

Methods of Application or Experimental Procedures: The cytotoxicity of diadinoxanthin is estimated via molecular modeling and experiments with human tumor cell cultures .

Diadinoxanthin is a carotenoid pigment predominantly found in marine phytoplankton, particularly in diatoms such as Phaeodactylum tricornutum. Its chemical formula is C40H54O3, and it plays a crucial role in photosynthesis and photoprotection by dissipating excess light energy. Diadinoxanthin is part of the xanthophyll cycle, which includes diatoxanthin and violaxanthin, and is involved in the dynamic regulation of light-harvesting processes within the chloroplasts of these organisms .

As mentioned earlier, diadinoxanthin functions within the diadinoxanthin cycle for photoprotection. Under high light conditions, diatoxanthin, the product of diadinoxanthin conversion, absorbs excess light energy and dissipates it as heat. This prevents the formation of harmful reactive oxygen species (ROS) that can damage cellular components [].

Diadinoxanthin undergoes several key reactions within the xanthophyll cycle:

  • Conversion to Diatoxanthin: Under high light conditions, diadinoxanthin is converted to diatoxanthin through a process known as de-epoxidation. This reaction involves the addition of hydroxyl groups to the molecule, enhancing its ability to quench excess excitation energy .
  • Reversion to Diadinoxanthin: In low light conditions, diatoxanthin can be converted back to diadinoxanthin via epoxidation. This reversible process allows phytoplankton to adapt to varying light environments effectively .
  • Role in Non-Photochemical Quenching: Diadinoxanthin contributes to non-photochemical quenching mechanisms, which help protect photosystem II from photodamage by dissipating excess energy as heat .

Biologically, diadinoxanthin serves multiple functions:

  • Photoprotection: It protects photosynthetic machinery from damage caused by excessive light exposure by facilitating non-photochemical quenching .
  • Energy Dissipation: By converting absorbed light energy into heat, diadinoxanthin helps prevent the formation of reactive oxygen species that can harm cellular components .
  • Photosynthetic Efficiency: The cycling between diadinoxanthin and diatoxanthin optimizes the efficiency of photosynthesis under varying light conditions, allowing for enhanced growth and survival in fluctuating environments .

The biosynthesis of diadinoxanthin involves several enzymatic steps starting from β-carotene. Key points in its synthesis include:

  • Formation from Neoxanthin: Diadinoxanthin is synthesized from neoxanthin through a single enzymatic reaction that converts an allenic double bond into an acetylenic bond while eliminating a hydroxyl group as water .
  • Role of Specific Enzymes: Enzymes such as phytoene synthase and phytoene desaturase are involved in earlier stages of carotenoid biosynthesis leading up to neoxanthin, which is crucial for the formation of both diadinoxanthin and fucoxanthin .

Diadinoxanthin has several applications:

  • Aquaculture: It is used as a dietary supplement for enhancing the growth and health of aquatic organisms due to its role in photosynthesis.
  • Nutraceuticals: The pigment's antioxidant properties make it a candidate for health supplements aimed at reducing oxidative stress.
  • Biotechnology: Research into diadinoxanthin's properties has potential implications for bioengineering crops that require less water or can thrive in high-light environments .

Diadinoxanthin shares structural and functional similarities with several other carotenoids. Here are some comparable compounds:

CompoundStructure/FormulaFunction/RoleUnique Features
FucoxanthinC42H58O6Photoprotection, light harvestingContains additional oxygenated functional groups
ViolaxanthinC40H56O4Light harvesting, photoprotectionPrecursor in the biosynthesis pathway
LuteinC40H56O2Antioxidant, photoprotectionFound in higher plants; important for human health
ZeaxanthinC40H56O4Photoprotection, involved in non-photochemical quenchingCommonly found in fruits and vegetables

Diadinoxanthin's uniqueness lies in its specific role within marine ecosystems and its ability to rapidly cycle between forms to adapt to changing light environments efficiently.

XLogP3

10.1

Wikipedia

Diadinoxanthin

Dates

Modify: 2024-04-14

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